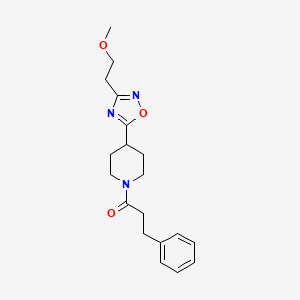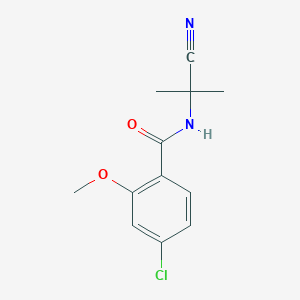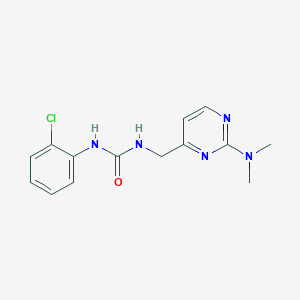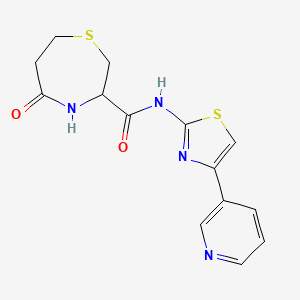
4-(Diethylamino)benzaldehyde oxime
Vue d'ensemble
Description
4-(Diethylamino)benzaldehyde oxime is an organic compound with the molecular formula C11H16N2O . It is used in the preparation of 5-(4-diethylamino-benzylidene)-selenazolidine-2,4-dione by using aqueous methylamine as a reagent .
Synthesis Analysis
The synthesis of oximes like 4-(Diethylamino)benzaldehyde oxime often involves a condensation reaction between an aldehyde and hydroxylamine . In this case, the aldehyde functional group in benzaldehyde reacts with hydroxylamine to form the oxime .Molecular Structure Analysis
The molecular structure of 4-(Diethylamino)benzaldehyde oxime consists of a benzene ring substituted with a diethylamino group and an oxime group .Physical And Chemical Properties Analysis
4-(Diethylamino)benzaldehyde appears as dark brown to green coarse crystals . It has a molecular weight of 177.24 . It has a boiling point of 174 °C at 7 mmHg and a melting point of 37-41 °C .Applications De Recherche Scientifique
Inhibition of Aldehyde Dehydrogenase (ALDH)
4-(Diethylamino)benzaldehyde oxime: is known for its potent inhibition of cytosolic (class 1) aldehyde dehydrogenase (ALDH) in vitro . This inhibition is crucial because ALDH plays a significant role in the metabolism of aldehydes into acids and is involved in the detoxification of aldehydes within the body.
Antiproliferative Activity in Cancer Research
The compound has been studied for its impact on ALDH activity and antiproliferative activity in prostate cancer . It has shown potential in increasing the efficacy of chemotherapy drugs like cyclophosphamide by overcoming drug resistance in cancer cells characterized by high ALDH content .
Organic Synthesis Building Block
As an organic building block, this compound is utilized in the synthesis of more complex organic molecules. Its reactivity with other chemical entities makes it a valuable starting material in organic synthesis .
Safety and Hazards
4-(Diethylamino)benzaldehyde is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is toxic in contact with skin . It is advised to avoid all personal contact, including inhalation . Use in a well-ventilated area and avoid dust formation .
Mécanisme D'action
Target of Action
The primary target of 4-(Diethylamino)benzaldehyde oxime is the enzyme Aldehyde Dehydrogenase (ALDH) . ALDH plays a crucial role in the oxidation of aldehydes to their corresponding carboxylic acids . This enzyme is overexpressed in various tumor types, making it a potential target for therapeutic intervention .
Mode of Action
4-(Diethylamino)benzaldehyde oxime interacts with its target, ALDH, by acting as a reversible inhibitor . The nitrogen in the oxime acts as a nucleophile, attacking the partially positive carbon in the carbonyl group of the enzyme . This interaction results in the formation of an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The inhibition of ALDH by 4-(Diethylamino)benzaldehyde oxime affects the aldehyde metabolism pathway. By inhibiting ALDH, the compound prevents the oxidation of aldehydes, leading to an accumulation of aldehydes in the cell . This can disrupt normal cellular processes and lead to cell death, particularly in cells that overexpress ALDH, such as cancer cells .
Result of Action
The result of the action of 4-(Diethylamino)benzaldehyde oxime is the inhibition of ALDH, leading to an accumulation of aldehydes in the cell . This can disrupt normal cellular processes and lead to cell death, particularly in cells that overexpress ALDH, such as cancer cells .
Action Environment
The action of 4-(Diethylamino)benzaldehyde oxime can be influenced by various environmental factors. For instance, the compound is insoluble in water but soluble in organic solvents like ethanol and ether . Therefore, the presence and concentration of these solvents can affect the compound’s action, efficacy, and stability. Additionally, the compound is sensitive to air , suggesting that its stability and efficacy might be affected by exposure to air.
Propriétés
IUPAC Name |
(NE)-N-[[4-(diethylamino)phenyl]methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-3-13(4-2)11-7-5-10(6-8-11)9-12-14/h5-9,14H,3-4H2,1-2H3/b12-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNWBEYWLRLFHM-FMIVXFBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>28.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24826448 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(Diethylamino)benzaldehyde oxime | |
CAS RN |
54376-65-7 | |
| Record name | 54376-65-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B2962075.png)



![Ethyl 4-[6-(1,3-dioxobenzo[de]isoquinolin-2-yl)hexanoylamino]benzoate](/img/structure/B2962081.png)





![3-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2962091.png)
![4-((1-((4'-fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2962094.png)
![3-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B2962096.png)